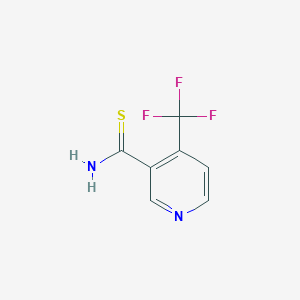

4-(Trifluoromethyl)pyridine-3-carbothioamide

Description

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPAEPDXFOSQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380644 | |

| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-54-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethyl)pyridine-3-carbothioamide basic properties

An In-Depth Technical Guide to the Basic Properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide

Introduction

4-(Trifluoromethyl)pyridine-3-carbothioamide is a fluorinated heterocyclic compound belonging to the pyridine family.[1] Its structure is characterized by a pyridine ring substituted with a highly electronegative trifluoromethyl (-CF3) group at the 4-position and a carbothioamide (-C(S)NH2) group at the 3-position. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making this class of compounds a subject of interest in medicinal chemistry and agrochemical research.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this molecule, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in 4-(Trifluoromethyl)pyridine-3-carbothioamide imparts specific physicochemical properties that are crucial for its behavior in biological and chemical systems. The trifluoromethyl group is a strong electron-withdrawing group, which lowers the basicity of the pyridine nitrogen. The carbothioamide group provides sites for hydrogen bonding and potential metal chelation.

Table 1: Summary of Physicochemical Data for 4-(Trifluoromethyl)pyridine-3-carbothioamide

| Property | Value | Source |

| Molecular Formula | C7H5F3N2S | [1][3] |

| Molecular Weight | 206.19 g/mol | [1][3] |

| CAS Number | 158063-54-8 | [1][3] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carbothioamide | [1] |

| Synonyms | 4-(Trifluoromethyl)nicotinthioamide, 4-(TRIFLUOROMETHYL)PYRIDINE-3-THIOCARBOXAMIDE | [4] |

| XLogP3 (Predicted) | 1.2 | [1] |

| pKa (Predicted) | 2.50 ± 0.36 (for the related carboxylic acid) | [5] |

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 4-(trifluoromethyl)pyridine derivatives often involves multi-step processes.[2] A common strategy for creating the 4-(trifluoromethyl)pyridine core is through cyclization reactions. For instance, a plausible route to the precursor, 4-(trifluoromethyl)nicotinonitrile, involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile.[6] The resulting nitrile can then be converted to the target carbothioamide. While a direct synthesis for 4-(Trifluoromethyl)pyridine-3-carbothioamide is not explicitly detailed in the provided results, a logical subsequent step would be the thionation of the corresponding amide or direct conversion from the nitrile using a reagent like hydrogen sulfide.

A key precursor, 4-(trifluoromethyl)nicotinic acid, can be synthesized via several routes, including the hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine followed by hydrogenolysis.[7]

Caption: A potential synthetic workflow for 4-(Trifluoromethyl)pyridine-3-carbothioamide.

Basicity and Reactivity Profile

The fundamental chemical nature of 4-(Trifluoromethyl)pyridine-3-carbothioamide is dictated by its functional groups.

-

Basicity: The pyridine nitrogen atom possesses a lone pair of electrons, making it a basic center. However, the potent electron-withdrawing effect of the trifluoromethyl group at the para-position (C4) significantly reduces the electron density on the nitrogen atom. This inductive effect (-I) and resonance effect (-M) substantially decrease the pKa of the conjugate acid compared to unsubstituted pyridine. The predicted pKa of the closely related 4-(trifluoromethyl)nicotinic acid is approximately 2.50, indicating that it is a weak base.[5]

-

Reactivity of the Carbothioamide: The thioamide functional group is a versatile handle for further chemical modifications. The sulfur atom can act as a nucleophile, and the C-S bond can participate in various coupling reactions. The N-H protons are weakly acidic and can be deprotonated under suitable basic conditions.

Biological Activity and Therapeutic Potential

While specific biological data for 4-(Trifluoromethyl)pyridine-3-carbothioamide is limited, the broader class of trifluoromethylpyridine derivatives has demonstrated significant bioactivity, particularly in agrochemical and pharmaceutical applications.[2]

-

Agrochemical Applications: Research has shown that trifluoromethylpyridine amide derivatives containing sulfur moieties exhibit notable antibacterial and insecticidal activities.[8][9] For example, some sulfone-containing analogues have shown better efficacy against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo) than commercial bactericides.[8] This suggests that the core scaffold of 4-(Trifluoromethyl)pyridine-3-carbothioamide is promising for the development of new crop protection agents.[9]

-

Pharmaceutical Research: The trifluoromethylpyridine scaffold is a key structural motif in various active pharmaceutical ingredients.[2] Related trifluoromethyl pyrimidine derivatives have been evaluated for antifungal, insecticidal, and even anticancer properties.[10][11] For instance, certain compounds showed moderate anticancer activity against cell lines such as PC3 (prostate cancer).[10][11] The precursor, 4-(trifluoromethyl)nicotinic acid, is a key intermediate in the synthesis of flonicamid, a commercial insecticide.[5]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

To experimentally validate the basicity of a compound like 4-(Trifluoromethyl)pyridine-3-carbothioamide, a common and reliable method is UV-Vis spectrophotometric titration. This protocol is a self-validating system as the quality of the isosbestic points and the fit of the data to the Henderson-Hasselbalch equation confirm the reliability of the measurement.

Objective: To determine the pKa of the pyridine nitrogen in a weakly basic compound.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa (e.g., pH 1.0 to 4.0).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to a final working concentration in each buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the pH.

-

Spectrophotometric Measurement:

-

Calibrate the UV-Vis spectrophotometer.

-

Measure the absorbance spectrum (e.g., from 200-400 nm) of the compound in each buffer solution.

-

Record the absorbance at a wavelength where the protonated and deprotonated species show the largest difference in absorbance.

-

-

Data Analysis:

-

Plot absorbance versus pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

-

The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, corresponding to the inflection point of the titration curve.

-

-

Validation: The presence of a sharp isosbestic point in the overlay of the UV-Vis spectra indicates a clean equilibrium between two species (the protonated and neutral forms), validating the measurement.

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Conclusion

4-(Trifluoromethyl)pyridine-3-carbothioamide is a specialized chemical entity whose properties are defined by the interplay between the electron-deficient pyridine ring and the reactive carbothioamide group. Its significantly reduced basicity, a direct consequence of the trifluoromethyl substituent, is a key feature influencing its potential interactions in biological systems. Based on the activities of structurally related molecules, this compound represents a valuable scaffold for further investigation, particularly in the design of novel agrochemicals and therapeutic agents. The synthetic pathways to its precursors are established, providing a solid foundation for the exploration of its derivatives and their applications.

References

-

PubChem. 4-(Trifluoromethyl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. SciSpace. [Link]

- Preparation method of 4-trifluoromethyl nicotinic acid.

- A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information. [Link]

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry. [Link]

-

4-(trifluoromethyl)pyridine-3-carboxylic acid. Stenutz. [Link]

-

3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 158063-54-8 | 4-(Trifluoromethyl)pyridine-3-carbothioamide - Synblock [synblock.com]

- 4. 4-(trifluoromethyl)-3-Pyridinecarbothioamide; 4-(TRIFLUOROMETHYL)PYRIDINE-3-THIOCARBOXAMIDE; 4-Trifluoromethyl-thionicotinamide | Chemrio [chemrio.com]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-3-carbothioamide (CAS 158063-54-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine-3-carbothioamide, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential biological activities, offering insights grounded in established scientific literature.

Introduction to a Scaffold of Interest

4-(Trifluoromethyl)pyridine-3-carbothioamide belongs to the broader class of trifluoromethylpyridines, which have garnered substantial attention in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring can significantly enhance a molecule's therapeutic potential by increasing its lipophilicity, metabolic stability, and binding affinity to target proteins.[2] The carbothioamide moiety, a bioisostere of the amide group, is also a key feature in many biologically active compounds, contributing to a range of pharmacological effects.[3]

This guide will explore the synthesis of this specific molecule and extrapolate its potential applications based on the known activities of structurally related compounds, providing a valuable resource for researchers exploring new therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 158063-54-8 | PubChem[1] |

| Molecular Formula | C7H5F3N2S | PubChem[1] |

| Molecular Weight | 206.19 g/mol | PubChem[1] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carbothioamide | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Characterization

The synthesis of 4-(Trifluoromethyl)pyridine-3-carbothioamide can be approached in a two-step process, starting with the formation of its nitrile precursor, 4-(trifluoromethyl)nicotinonitrile, followed by the conversion of the nitrile group to a thioamide.

Synthesis of 4-(Trifluoromethyl)nicotinonitrile

A patented method describes the synthesis of 4-(trifluoromethyl)nicotinonitrile from readily available starting materials.[4] The process involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile.

Experimental Protocol:

-

To a 1000mL four-necked flask, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 68.1 g of 3-aminoacrylonitrile in 300mL of water.[4]

-

Stir the mixture uniformly and heat to reflux for 3 hours.[4]

-

After 3 hours, add 44 g of aqueous sodium hydroxide solution dropwise and continue to reflux for an additional 5 hours.[4]

-

Upon cooling, a white solid will precipitate.[4]

-

Filter the solid and recrystallize to obtain pure 4-(trifluoromethyl)nicotinonitrile.[4]

Caption: Synthesis of the nitrile precursor.

Conversion of Nitrile to Thioamide

The conversion of the nitrile group in 4-(trifluoromethyl)nicotinonitrile to a carbothioamide can be achieved through various established methods.[5][6] A common and effective approach involves the use of a sulfur source such as sodium hydrosulfide or Lawesson's reagent.

Proposed Experimental Protocol (General Method):

-

Dissolve 4-(trifluoromethyl)nicotinonitrile in a suitable solvent such as dimethylformamide (DMF).[6]

-

Add an excess of sodium hydrosulfide and magnesium chloride to the solution.[6]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography.[6]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 4-(Trifluoromethyl)pyridine-3-carbothioamide.

Caption: Conversion of nitrile to thioamide.

Characterization

The synthesized 4-(Trifluoromethyl)pyridine-3-carbothioamide should be thoroughly characterized using standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S and N-H bonds of the thioamide.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 4-(Trifluoromethyl)pyridine-3-carbothioamide is not extensively available in the public domain, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing both the trifluoromethylpyridine and carbothioamide scaffolds.

-

Enzyme Inhibition: Trifluoromethyl-containing compounds have been identified as potent inhibitors of various enzymes, including carboxylesterases and kinases.[7][8] The carbothioamide moiety is also known to be present in various enzyme inhibitors. For example, pyridine carbothioamides have been investigated as potent tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs.[9] Other related compounds have shown inhibitory activity against carbonic anhydrase and KDR kinase, both of which are validated targets in oncology.[8][10]

-

Cytotoxicity against Cancer Cell Lines: Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have demonstrated anticancer activity against lung, breast, prostate, and cervical cancer cell lines.[11] Similarly, trifluoromethyl succinimides have shown activity against leukemia, non-small cell lung cancer, and renal cancer cell lines.[12]

Hypothesized Anticancer Mechanism:

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial and Other Activities

Derivatives of pyridine-3-carboxylic acid have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[13] Furthermore, certain pyridine carbothioamide derivatives have been investigated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria.[14]

Future Directions and Conclusion

4-(Trifluoromethyl)pyridine-3-carbothioamide represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the known biological activities of related compounds strongly suggest its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent.

Future research should focus on the specific biological evaluation of this compound to confirm its activities and elucidate its precise mechanisms of action. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule and unlock its full therapeutic potential.

References

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents.

-

PubChem. 4-(Trifluoromethyl)pyridine-3-carbothioamide. National Center for Biotechnology Information. Available at: [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1 - Googleapis.com. Available at: [Link]

-

EP 2 368 550 B1. European Patent Office. Available at: [Link]

-

Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed. Available at: [Link]

-

Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. - ResearchGate. Available at: [Link]

- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

-

Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed. Available at: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC - NIH. Available at: [Link]

-

Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed. Available at: [Link]

-

(PDF) A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles - ResearchGate. Available at: [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide - ResearchGate. Available at: [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - NIH. Available at: [Link]

-

(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide - ResearchGate. Available at: [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. Available at: [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]

-

Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed. Available at: [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed. Available at: [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide

Introduction: Unveiling a Versatile Chemical Scaffold

4-(Trifluoromethyl)pyridine-3-carbothioamide is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure is distinguished by three key functional moieties: a pyridine ring, a trifluoromethyl (-CF3) group, and a carbothioamide (-CSNH2) group. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The trifluoromethyl group, a powerful electron-withdrawing moiety, is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity. The thioamide group serves as a versatile bioisostere for the more common amide group and is a key structural alert in various biologically active molecules, including enzyme inhibitors and metal chelators.

This guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide, CAS 158063-54-8. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, characterize, and utilize this compound in a research setting. The protocols described herein are grounded in established analytical principles, ensuring robust and reproducible data generation.

Compound Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These identifiers and parameters are critical for sourcing, documentation, and computational modeling.

Chemical Identifiers

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source(s) |

| CAS Number | 158063-54-8 | [1][2][3][4] |

| Molecular Formula | C₇H₅F₃N₂S | [1][4] |

| Molecular Weight | 206.19 g/mol | [1][3][4][5] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carbothioamide | [2][3] |

| Synonyms | 4-(Trifluoromethyl)nicotinthioamide, 4-(trifluoromethyl)-3-pyridinecarbothioamide | [6] |

| PubChem CID | 2777771 | [2][5] |

| InChIKey | HOPAEPDXFOSQMZ-UHFFFAOYSA-N | [2][3][7] |

| SMILES | NC(=S)C1=C(C=CN=C1)C(F)(F)F | [3][7] |

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some data are available from computational predictions, many empirical values, such as the melting point and pKa, require experimental determination.

| Property | Value / Method | Rationale and Insights |

| Physical State | Solid (predicted) | Based on the molecular weight and presence of hydrogen bonding groups. |

| Melting Point | Not experimentally reported. Protocol provided in Section 4.1. | The melting point is a critical indicator of purity. The related carboxylic acid analog has a melting point of 146-148 °C[8], suggesting this compound will also have a relatively high melting point. |

| Purity | Commercially available at ≥95% or ≥98% | [1][2][4] |

| Lipophilicity (XLogP3) | 1.2 (Computed) | [5] This moderate LogP value suggests a balance between aqueous solubility and membrane permeability, a desirable trait in drug discovery. Experimental verification is recommended (Protocol in Section 3.2). |

| Hydrogen Bond Donors | 2 (Computed from -NH₂) | [5] |

| Hydrogen Bond Acceptors | 3 (Computed from pyridine N, thioamide S) | [5] |

| pKa | Not experimentally reported. Protocol provided in Section 4.2. | The pyridine nitrogen is expected to be basic (pKa ~2-3, reduced by the -CF₃ group), while the thioamide N-H protons are weakly acidic. |

Spectroscopic and Chromatographic Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-(Trifluoromethyl)pyridine-3-carbothioamide.

Caption: A typical workflow for the structural and purity analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Exemplar Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Selection Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar compounds and for its ability to allow observation of exchangeable protons (the -NH₂ of the thioamide). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Predicted ¹H Spectrum:

-

~8.8-9.0 ppm: A singlet corresponding to the proton at position 2 of the pyridine ring.

-

~8.6-8.8 ppm: A singlet corresponding to the proton at position 6 of the pyridine ring.

-

~7.8-8.0 ppm: A singlet corresponding to the proton at position 5 of the pyridine ring.

-

~9.5-10.5 ppm: Two broad singlets corresponding to the two diastereotopic protons of the -CSNH₂ group, which may exchange with trace water in the solvent.

-

-

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Predicted ¹⁹F Spectrum: A sharp singlet is expected around -60 to -65 ppm , characteristic of a pyridine-attached -CF₃ group. This single peak confirms the chemical equivalence of the three fluorine atoms.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Predicted ¹³C Spectrum: Expect ~7 distinct signals. The thioamide carbon (C=S) will be significantly downfield (~190-200 ppm). The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will appear in the typical 120-160 ppm range.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides crucial information about the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

3400-3100 cm⁻¹: N-H stretching vibrations (from the thioamide -NH₂ group).

-

~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~1300-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the -CF₃ group.

-

~1280-1350 cm⁻¹: C=S stretching vibration. This peak can be complex and is part of the "thioamide band".

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 207.02 . High-resolution mass spectrometry (HRMS) should yield a value within 5 ppm of the calculated exact mass (C₇H₆F₃N₂S⁺).

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a chemical compound.

Protocol for Reversed-Phase (RP) HPLC:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Scientist's Note: Formic acid is added to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.

-

-

Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A typical gradient might be 10% B to 95% B.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Solubility and Lipophilicity Determination

These properties are paramount in drug development, influencing everything from formulation to bioavailability.

Aqueous and Organic Solvent Solubility

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method. The resulting concentration is the solubility.

Experimental Determination of Lipophilicity (LogP)

Protocol for Shake-Flask LogP (Octanol/Water) Determination:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Agitate the vial for several hours to allow the compound to partition between the two phases.

-

Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Analyze the concentration of the compound in the aqueous phase using HPLC-UV. The concentration in the octanol phase can be determined by difference.

-

Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Advanced Physicochemical Characterization

Melting Point Determination

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: Finely grind a small amount of the dry compound.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the heating block of the apparatus.

-

Heating Profile: Use a rapid heating ramp (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow ramp (1-2 °C/min) near the observed melting temperature for an accurate determination.

-

Reporting: Report the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Acidity Constant (pKa) Determination

The pKa value(s) are crucial for predicting the ionization state of the molecule at different physiological pH values.

Caption: Ionization states of the molecule at different pH values.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

-

Rationale: The UV-Vis absorbance spectrum of the compound will change as its ionization state changes. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pKa.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant amount of this stock solution to each buffer solution to create a series of samples with constant total compound concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal.

-

Data Analysis: Plot the absorbance at the chosen wavelength against pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide and provided robust, field-tested protocols for their experimental determination. The unique combination of a trifluoromethyl group and a thioamide moiety on a pyridine scaffold makes this compound a compelling candidate for further investigation. Future research should focus on exploring its potential in medicinal chemistry, particularly as an inhibitor of enzymes where cysteine residues play a key role in the active site, or in materials science as a ligand for metal coordination. The foundational data generated by following the methodologies described here will be invaluable for any such endeavor.

References

-

PubChem. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771. [Link]

-

Matrix Fine Chemicals. 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOTHIOAMIDE | CAS 158063-54-8. [Link]

-

Capot Chemical Co., Ltd. Specifications of 4-(Trifluoromethyl)pyridine-3-carbothioamide. [Link]

-

Matrix Fine Chemicals. Molecules PDF for 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOTHIOAMIDE. [Link]

-

PubChem. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. [Link]

-

Stenutz. 4-(trifluoromethyl)pyridine-3-carboxylic acid. [Link]

-

Journal of Medicinal Chemistry. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.... [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Rana-Fatima/717887d16075a407284711317578b87c711a91e1]([Link]

Sources

- 1. CAS 158063-54-8 | 4-(Trifluoromethyl)pyridine-3-carbothioamide - Synblock [synblock.com]

- 2. 4-(Trifluoromethyl)pyridine-3-carbothioamide, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 3. 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOTHIOAMIDE | CAS 158063-54-8 [matrix-fine-chemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(TRIFLUOROMETHYL)PYRIDINE-3-THIOCARBOXAMIDE | 158063-54-8 [amp.chemicalbook.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)pyridine-3-carbothioamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(Trifluoromethyl)pyridine-3-carbothioamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the limited publicly available data for this specific molecule, this document emphasizes foundational principles and robust experimental protocols to empower researchers to generate high-quality, reliable data. We will delve into the theoretical considerations for solubility and stability, provide detailed, step-by-step methodologies for their assessment, and explain the scientific rationale behind each experimental choice. This guide is designed to be a self-validating system, ensuring that the generated data is accurate, reproducible, and fit for purpose in a drug discovery and development context.

Introduction and Physicochemical Properties

4-(Trifluoromethyl)pyridine-3-carbothioamide is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a carbothioamide (thioamide) group at the 3-position.[1][2] The trifluoromethyl group significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability, making such compounds attractive in medicinal chemistry.[3][4][5] The thioamide group, an isostere of the amide bond, can modulate properties like hydrogen bonding, conformational rigidity, and resistance to proteolytic degradation.[6][7][8]

A thorough understanding of this compound's solubility and stability is a prerequisite for any successful development campaign. These properties are critical as they directly impact bioavailability, formulation design, and shelf-life.[9]

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂S | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| CAS Number | 158063-54-8 | [1][2] |

| Calculated XLogP3 | 1.2 | [1] |

Solubility Assessment

Solubility, the concentration of a solute dissolved in a solvent at equilibrium, is a critical determinant of a drug candidate's absorption and bioavailability.[10] For preclinical studies, both kinetic and thermodynamic solubility are assessed to guide compound selection and formulation development.[10][11]

Theoretical Considerations

The presence of the trifluoromethyl group generally increases lipophilicity, which can decrease aqueous solubility.[12] Conversely, the pyridine nitrogen and the thioamide group can participate in hydrogen bonding, potentially improving solubility in polar solvents. The final solubility in a given solvent will be a balance of these competing factors. It is anticipated that solubility will be higher in polar organic solvents compared to water. For instance, a related compound, 5-(trifluoromethyl)pyridine-2-thiol, is reported to be soluble in methanol but insoluble in water.[13]

Experimental Protocols

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[10][14][15] It is a high-throughput screening method used in early discovery.[10][14]

Objective: To rapidly assess the aqueous solubility of a compound upon precipitation from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Trifluoromethyl)pyridine-3-carbothioamide in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[15]

-

Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[14]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in signal is observed is the kinetic solubility.

-

Quantification (Optional): For higher precision, the supernatant can be analyzed by HPLC-UV or LC-MS/MS after filtering or centrifuging the plate to remove the precipitate.[14][15]

Causality: This method mimics the conditions a compound might experience upon injection of a DMSO solution into an aqueous biological assay, providing a rapid screen for compounds likely to precipitate under such conditions.[14]

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[10][11] It is a more time-consuming but more accurate measure, crucial for later-stage development.[14]

Objective: To determine the equilibrium concentration of the compound in various solvents.

Methodology:

-

Sample Preparation: Add an excess of solid 4-(Trifluoromethyl)pyridine-3-carbothioamide to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, 0.1 M HCl, methanol, ethanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][15]

-

Phase Separation: After equilibration, allow the vials to stand, then filter the suspension through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.[14]

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Solid State Analysis: Analyze the remaining solid by techniques like polarized light microscopy to confirm that no phase transformation occurred during the experiment.[16]

Causality: The shake-flask method ensures that the system reaches true thermodynamic equilibrium, providing a definitive solubility value for the solid form tested.[11] The extended incubation time allows for any potential crystal form conversions to the most stable polymorph.[11]

Table 2: Predicted and Experimental Solvents for Solubility Testing

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Aqueous Buffers | Water, PBS (pH 7.4) | Low | High lipophilicity from CF₃ group. |

| Acidic Aqueous | 0.1 M HCl | Potentially Higher | Protonation of the pyridine nitrogen may form a more soluble salt. |

| Polar Protic | Methanol, Ethanol | High | Potential for hydrogen bonding with the thioamide and pyridine N. |

| Polar Aprotic | Acetonitrile, DMSO | High | Dipole-dipole interactions and general solvating power. |

Visualization of Solubility Workflow

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Assessment

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[17] Forced degradation (stress testing) is a critical component of this process, used to identify likely degradation products and establish stability-indicating analytical methods.[9][18][19]

Theoretical Considerations

The thioamide functional group is known to be less stable than its amide counterpart and can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may convert it to the corresponding amide.[20][21] The pyridine ring is generally stable, but the molecule as a whole could be susceptible to oxidation and photolytic degradation.[7]

Forced Degradation Protocol

Forced degradation studies are intentionally designed to degrade the sample to a target level (typically 10-20%) to ensure that degradation pathways are revealed without completely destroying the molecule.[18][22]

Objective: To identify potential degradation pathways and products under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this protocol.[23][24][25] The method must be able to separate the intact parent compound from all process impurities and degradation products.[23][26][27]

-

Method Development: Develop a reverse-phase gradient HPLC method with UV detection. A C18 column is a common starting point. The mobile phase will typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Preparation: Prepare solutions of 4-(Trifluoromethyl)pyridine-3-carbothioamide (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[28][29][30][31] A dark control sample, protected from light (e.g., with aluminum foil), must be stored alongside to differentiate between thermal and photolytic degradation.[28]

-

-

Time Points: Sample the reactions at various time points (e.g., 0, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the parent and degradant peaks.

-

Mass Balance: Evaluate the mass balance to ensure that all degradants are being detected. The sum of the parent peak area and all degradant peak areas should remain relatively constant over the course of the study.

Causality: Exposing the molecule to conditions more severe than accelerated storage provides rapid insight into its intrinsic stability.[17] This allows for the identification of the most likely degradation pathways, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions.[9] The development of a stability-indicating method is a regulatory requirement and ensures that the analytical method used for routine stability testing is specific and accurate.[24][25]

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

This guide outlines a robust, scientifically-grounded approach for the comprehensive characterization of the solubility and stability of 4-(Trifluoromethyl)pyridine-3-carbothioamide. By adhering to these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable within a broader scientific context. The provided workflows serve as a practical roadmap for laboratory execution, promoting consistency and reliability in results.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Pharma Stability: Photostability (ICH Q1B). Available from: [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Stability Indicating HPLC Method Development – A Review. Europub. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

-

4-(Trifluoromethyl)pyridine-3-carbothioamide. PubChem. Available from: [Link]

-

Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. The Journal of Physical Chemistry B. Available from: [Link]

-

Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Available from: [Link]

-

Increasing the bioactive space of peptide macrocycles by thioamide substitution. National Institutes of Health. Available from: [Link]

-

Stability of thioamides? ResearchGate. Available from: [Link]

-

Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Huimeng Bio-tech. Available from: [Link]

-

ADME Solubility Assay. BioDuro. Available from: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

-

4-(Trifluoromethyl)pyridine. PubChem. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

Specifications of 4-(Trifluoromethyl)pyridine-3-carbothioamide. Capot Chemical Co., Ltd. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

New promising methods of synthesis of pyridinecarbothioamides. ResearchGate. Available from: [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. Available from: [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 158063-54-8 | 4-(Trifluoromethyl)pyridine-3-carbothioamide - Synblock [synblock.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. ovid.com [ovid.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. ajrconline.org [ajrconline.org]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. ijpsr.com [ijpsr.com]

- 25. ijtsrd.com [ijtsrd.com]

- 26. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 28. ema.europa.eu [ema.europa.eu]

- 29. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 30. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)pyridine-3-carbothioamide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Trifluoromethyl)pyridine-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing theoretical predictions with established methodologies, this guide serves as a practical reference for the comprehensive characterization of this and structurally related molecules.

Introduction and Molecular Overview

4-(Trifluoromethyl)pyridine-3-carbothioamide (CAS 158063-54-8) is a substituted pyridine derivative featuring two key functional groups: a trifluoromethyl group (-CF₃) at the 4-position and a carbothioamide (-CSNH₂) group at the 3-position.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the thioamide moiety provides unique hydrogen bonding capabilities and coordination sites. These structural features make it a valuable scaffold in drug discovery and materials science.

Accurate structural elucidation and purity assessment are paramount for any scientific application. This guide details the application of three cornerstone analytical techniques—NMR, IR, and MS—to provide a complete spectroscopic profile of the molecule.

Molecular Structure and Properties:

-

Monoisotopic Mass: 206.012553 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Trifluoromethyl)pyridine-3-carbothioamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Rationale for Experimental Design

The choice of solvent and NMR experiments is critical. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for thioamides due to its ability to solubilize the compound and slow down the exchange of the -NH₂ protons, allowing for their observation. The trifluoromethyl group necessitates ¹⁹F NMR, which is highly sensitive and provides a clean diagnostic signal.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-(Trifluoromethyl)pyridine-3-carbothioamide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4][5][6]

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[7]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds.

-

Reference the spectrum using an external or internal standard, such as CFCl₃ (δ 0.0 ppm) or benzotrifluoride (δ -63.7 ppm).[6]

-

Predicted Spectra and Interpretation

-

Pyridine Protons (3H): The pyridine ring contains three aromatic protons.

-

H-2: Expected to be a singlet or a narrow doublet around δ 8.8-9.0 ppm. Its downfield shift is due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing thioamide group.

-

H-6: Expected to be a doublet around δ 8.6-8.8 ppm, coupled to H-5.

-

H-5: Expected to be a doublet around δ 7.6-7.8 ppm, coupled to H-6.

-

-

Thioamide Protons (2H): The -CSNH₂ protons are expected to appear as two broad singlets between δ 9.5 and 11.0 ppm. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Pyridine Carbons (5C):

-

C-2 & C-6: Expected in the range of δ 148-155 ppm.

-

C-5: Expected around δ 120-125 ppm.

-

C-3: Attached to the thioamide, expected around δ 135-140 ppm.

-

C-4: Attached to the CF₃ group, expected to appear as a quartet due to C-F coupling (¹JCF ≈ 270-275 Hz, ²JCCF ≈ 30-35 Hz) in the range of δ 120-130 ppm (for the central peak).[5][8]

-

-

Thioamide Carbon (1C):

-

C=S: The thiocarbonyl carbon is highly deshielded and expected to appear far downfield, typically in the range of δ 190-200 ppm.

-

-

Trifluoromethyl Carbon (1C):

-

CF₃: Expected to appear as a prominent quartet due to one-bond C-F coupling (¹JCF ≈ 270-275 Hz) around δ 121-124 ppm.[5]

-

-

CF₃ Group (3F): The three fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, the spectrum is expected to show a sharp singlet. Based on data from related 4-(trifluoromethyl)pyridine compounds, the chemical shift is predicted to be in the range of δ -62 to -68 ppm.[4][5]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 9.5 - 11.0 | 2 x Broad s | - | -CSNH ₂ |

| ¹H | 8.8 - 9.0 | s or d | - | Pyridine H-2 |

| ¹H | 8.6 - 8.8 | d | ~5 Hz | Pyridine H-6 |

| ¹H | 7.6 - 7.8 | d | ~5 Hz | Pyridine H-5 |

| ¹³C | 190 - 200 | s | - | C =S |

| ¹³C | 148 - 155 | s | - | Pyridine C-2, C-6 |

| ¹³C | 135 - 140 | s | - | Pyridine C-3 |

| ¹³C | 120 - 130 | q | ²J(C-F) ≈ 30-35 Hz | Pyridine C-4 |

| ¹³C | 120 - 125 | s | - | Pyridine C-5 |

| ¹³C | 121 - 124 | q | ¹J(C-F) ≈ 270-275 Hz | -C F₃ |

| ¹⁹F | -62 to -68 | s | - | -CF ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.[9]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectrum and Interpretation

The IR spectrum of 4-(Trifluoromethyl)pyridine-3-carbothioamide will be dominated by vibrations from its key functional groups.

-

N-H Stretching: The thioamide -NH₂ group will give rise to two distinct, medium-to-sharp bands in the 3350-3150 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear as weak bands just above 3000 cm⁻¹ .

-

C=C and C=N Stretching: Vibrations of the pyridine ring will produce a series of sharp bands in the 1610-1450 cm⁻¹ region.[10]

-

Thioamide II Band (C-N stretch & N-H bend): A strong band is expected around 1420-1390 cm⁻¹ .

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. This is often the most intense feature in the fingerprint region for fluorinated compounds.

-

C=S Stretching: The thiocarbonyl (C=S) stretch is often weak and coupled with other vibrations. It is typically found in the 1200-1000 cm⁻¹ region.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3150 | Medium | N-H Stretch | Thioamide (-NH₂) |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic (Pyridine) |

| 1610 - 1450 | Medium-Strong | C=C, C=N Stretch | Aromatic (Pyridine) |

| 1420 - 1390 | Strong | C-N Stretch / N-H Bend | Thioamide |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1200 - 1000 | Weak-Medium | C=S Stretch | Thioamide (C=S) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements.[11]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method, as the pyridine nitrogen can be readily protonated.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to its monoisotopic mass.

-

Calculated [M+H]⁺: 207.0203

-

-

Isotopic Pattern: A characteristic isotopic pattern will be observed. The most notable feature will be the [M+2+H]⁺ peak at m/z 209, which will have an intensity of approximately 4.2% relative to the [M+H]⁺ peak, confirming the presence of a single sulfur atom.

-

Fragmentation Analysis (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 207) is expected to proceed through several logical pathways, providing structural confirmation.

-

Loss of Ammonia (NH₃): A common fragmentation for primary amides/thioamides, leading to a fragment at m/z 190.

-

Loss of Thioformamide Radical (∙CSNH₂): Cleavage of the C-C bond between the ring and the thioamide group, resulting in a 4-(trifluoromethyl)pyridine fragment ion at m/z 147.

-

Loss of Trifluoromethyl Radical (∙CF₃): Cleavage of the C-CF₃ bond would produce a fragment at m/z 138.

-

Visualization of Key Processes

Caption: General workflow for the spectroscopic analysis.

Caption: Predicted fragmentation of the protonated molecule.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 4-(Trifluoromethyl)pyridine-3-carbothioamide. ¹H, ¹³C, and ¹⁹F NMR establishes the precise connectivity of the carbon-hydrogen framework and confirms the presence and position of the trifluoromethyl group. IR spectroscopy provides rapid confirmation of key functional groups, including the thioamide, pyridine ring, and C-F bonds. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural proof through predictable fragmentation patterns. The methodologies and predicted data presented in this guide serve as a reliable foundation for the analysis and quality control of this important chemical entity.

References

- Supporting Information for various trifluoromethyl-substituted compounds.

-

Journal of Medicinal Chemistry. (2024). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications. [Link]

- Supporting Information for various trifluoromethyl-substituted compounds. The Royal Society of Chemistry.

- Electronic Supplementary Information (ESI) for various organic compounds. The Royal Society of Chemistry.

- Supplementary information for various trifluoromethyl-substituted compounds. The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. [Link]

-

Jeyanthi, P., et al. (2016). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 8(8), 54-67. [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 4-(Trifluoromethyl)pyridine-3-carbothioamide. [Link]

-

Li, Y., et al. (2020). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

Physical Chemistry Chemical Physics. (2014). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. [Link]

Sources

- 1. CAS 158063-54-8 | 4-(Trifluoromethyl)pyridine-3-carbothioamide - Synblock [synblock.com]

- 2. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation of Trifluoromethylated Pyridine Derivatives

A Methodological Whitepaper for Researchers in Drug Discovery and Materials Science

Senior Application Scientist's Foreword: In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic profiles to improve binding affinity and bioavailability.[1] This guide is crafted for the hands-on researcher—the scientist at the bench who understands that a molecule's true potential is encoded in its three-dimensional structure.

While our initial inquiry centered on the specific molecule 4-(trifluoromethyl)pyridine-3-carbothioamide, a thorough review of public domain crystallographic repositories reveals it to be a novel or as-yet-unpublished structure. This is not a setback; rather, it is an opportunity. It allows us to address a more fundamental and broadly applicable challenge: how does one approach the complete structural characterization of such a vital class of compounds from first principles?

This whitepaper will therefore use the well-documented and strategically important building block, 2-amino-4-(trifluoromethyl)pyridine , as our primary subject. We will walk through the essential steps of its synthesis and characterization. Crucially, where the final crystal structure of our primary subject remains elusive in public databases, we will pivot to a closely related analog, 2-amino-4-(trifluoromethyl)pyrimidine , for which a crystal structure has been determined (CCDC 944889).[2] This allows us to provide a rigorous, field-proven guide to the process of crystal structure determination and analysis, offering a practical blueprint for researchers working on novel fluorinated heterocycles.

Part 1: Synthesis and Characterization of 2-Amino-4-(trifluoromethyl)pyridine

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is one of the most common reasons for failed crystallization attempts. Here, we detail a reliable, scalable synthesis protocol for 2-amino-4-(trifluoromethyl)pyridine, a key intermediate for numerous pharmaceutical candidates.[3]

Synthetic Protocol: One-Pot Amination and Dehalogenation

This efficient two-step, one-pot procedure starts from the readily available 2,6-dichloro-4-(trifluoromethyl)pyridine. The causality is clear: we first perform a nucleophilic aromatic substitution to introduce the amino group, followed by a palladium-catalyzed dehalogenation to remove the remaining chloro-substituent.

Experimental Protocol:

-

Reaction Setup: In a 200 mL high-pressure autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).

-

Amination: Seal the autoclave and heat the mixture to 150 °C with vigorous stirring. Maintain this temperature for approximately 6 hours. The pressure will increase significantly; ensure the equipment is rated for the conditions.

-

Catalyst Addition: Cool the autoclave to a safe handling temperature (30-40 °C). Carefully open the vessel and add 300 mg of 5% Palladium on Carbon (Pd/C) catalyst (54% wet, 0.076 mmoles).

-

Dehalogenation (Hydrogenolysis): Reseal the autoclave. Purge with hydrogen gas, then pressurize to 2.0 MPa. Heat the mixture to 100 °C with stirring and maintain for approximately 3 hours.

-

Work-up and Purification: After cooling to 30-40 °C, vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtrate is then subjected to a standard aqueous work-up and extraction with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.